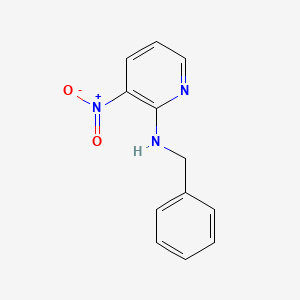N-benzyl-3-nitropyridin-2-amine
CAS No.: 3723-70-4
Cat. No.: VC5808163
Molecular Formula: C12H11N3O2
Molecular Weight: 229.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3723-70-4 |
|---|---|
| Molecular Formula | C12H11N3O2 |
| Molecular Weight | 229.239 |
| IUPAC Name | N-benzyl-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
| Standard InChI Key | RBBKTZWUWVAWBV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The IUPAC name N-benzyl-3-nitropyridin-2-amine reflects its substitution pattern: a benzyl group attached to the amino nitrogen at position 2 of the pyridine ring and a nitro group at position 3 . The SMILES notation provides a simplified representation of its structure, while the InChIKey RBBKTZWUWVAWBV-UHFFFAOYSA-N enables precise database queries .
Table 1: Key Identifiers of N-Benzyl-3-nitropyridin-2-amine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 3723-70-4 | |
| Molecular Formula | ||
| Molecular Weight | 229.23 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Donors | 1 |
Physicochemical Properties
Thermal and Solubility Characteristics
N-Benzyl-3-nitropyridin-2-amine exhibits a melting point of 80°C and a predicted boiling point of 388.8°C . Its density is estimated at 1.312 g/cm³, and the pKa value of 2.74 suggests weak acidity, likely attributable to the nitro group’s electron-withdrawing effects . The compound’s moderate lipophilicity (XLogP3 = 3) implies reasonable solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely limited .
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) are absent in available literature, analogues such as N-benzyl-5-nitropyridin-2-amine (CAS 21626-41-5) provide indirect insights. For instance, IR spectra of similar nitro-pyridines show characteristic peaks near 1560 cm⁻¹ (asymmetric NO₂ stretch) and 1370 cm⁻¹ (symmetric NO₂ stretch) .
Synthetic Routes and Optimization
Reported Synthesis Strategies
-
Nitration of 2-aminopyridine to introduce the nitro group.
-
Benzylation using benzyl bromide under basic conditions.
Table 2: Comparative Synthetic Efficiency
| Route | Steps | Yield | Key Challenges |
|---|---|---|---|
| Hypothetical pathway | 5 | ~15% | Nitration regioselectivity |
| Literature analogue | 13 | 2% | Multi-step purification |
| Manufacturer | Purity | Packaging | Price |
|---|---|---|---|
| Acrotein | 97% | 0.5g | $85.44 |
| AK Scientific | N/A | 1g | $131 |
| Chemenu | 95% | 25g | $426 |
Future Directions
-
Synthetic Optimization: Develop regioselective nitration methods to improve yields.
-
Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibiting properties.
-
Thermal Stability Studies: Assess decomposition kinetics for material science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume